molecular formula C12H11BrN2 B2557341 N-[(4-bromophenyl)methyl]pyridin-2-amine CAS No. 117382-43-1

N-[(4-bromophenyl)methyl]pyridin-2-amine

Cat. No.: B2557341
CAS No.: 117382-43-1
M. Wt: 263.138
InChI Key: MBJGVIVWYUXRQP-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)methyl]pyridin-2-amine is a chemical compound of interest in medicinal chemistry and chemical biology research. While specific biological data for this compound is not widely published, its core structure, which combines a pyridin-2-amine group with a (4-bromophenyl)methyl moiety, is a valuable scaffold in drug discovery . The pyridin-2-amine segment is a common pharmacophore found in ligands for various biological targets. For instance, research on pyridazin-3(2H)-one derivatives, which share analogous amine-linked aryl systems, has identified them as potent agonists for Formyl Peptide Receptors (FPRs), playing a role in regulating endogenous inflammation and immunity . Furthermore, the (4-bromophenyl)methyl group is a versatile synthetic intermediate; the bromine atom is an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies . Compounds with similar structures, such as those featuring an iminopyridine core, are also utilized as ligands in coordination chemistry to form complexes with metals like zinc, which are investigated for their structural properties and potential applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJGVIVWYUXRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Mechanism and Reaction Design

Reductive amination represents a cornerstone for synthesizing secondary amines, including N-[(4-Bromophenyl)methyl]pyridin-2-amine. This one-pot process involves the condensation of 4-bromobenzaldehyde with pyridin-2-amine to form an imine intermediate, followed by reduction to the target amine. The patent EP1358179B1 highlights sodium cyanoborohydride (NaBH$$_3$$CN) as a selective reducing agent in methanol, achieving yields up to 70–80% under mild conditions (20–25°C). Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) are employed to maintain basicity, suppressing side reactions such as aldehyde self-condensation.

Critical Parameters and Byproduct Mitigation

Key challenges include cyanide ion liberation during NaBH$$3$$CN decomposition, which is mitigated by adding iron(II) sulfate heptahydrate (FeSO$$4\cdot7$$H$$2$$O) to sequester cyanide. For instance, a molar ratio of 1:1.2 (aldehyde to amine) in methanol with 0.5 equiv. FeSO$$4\cdot7$$H$$_2$$O reduces byproduct formation to <5%. Post-reaction purification via silica gel chromatography or recrystallization in isopropanol (as described in) ensures >95% purity.

Alkylation of Pyridin-2-amine with Benzyl Halides

Nucleophilic Substitution Pathways

Direct alkylation of pyridin-2-amine with (4-bromophenyl)methyl bromide offers a straightforward route. Research on analogous pyridine derivatives (e.g., 4-methyl-pyridin-2-amine) demonstrates that alkylations proceed efficiently using calcium hydride (CaH$$2$$) as a base in dichloromethane or tetrahydrofuran. For example, reacting pyridin-2-amine with (4-bromophenyl)methyl bromide (1.1 equiv.) and CaH$$2$$ (2.0 equiv.) at reflux for 12 hours yields 65–75% of the target compound.

Competing Reactions and Solvent Effects

Over-alkylation to tertiary amines is minimized by employing polar aprotic solvents (e.g., dimethyl sulfoxide) and stoichiometric control. Source notes that dichloromethane enhances selectivity for monoalkylation due to its low polarity, whereas DMSO accelerates reaction rates but risks dialkylation. Post-reaction aqueous workup (e.g., 1N HCl extraction) removes unreacted starting materials.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Although absent from the provided sources, Suzuki-Miyaura coupling represents a plausible alternative. For instance, coupling 2-aminopyridine boronic acid with 4-bromobenzyl bromide via Pd(PPh$$3$$)$$4$$ could yield the target compound. However, this method’s feasibility remains speculative without explicit experimental data.

Optimization and Reaction Condition Analysis

Comparative Yield Data

Method Conditions Yield (%) Purity (%)
Reductive Amination NaBH$$3$$CN, MeOH, FeSO$$4$$, RT 78 97
Alkylation CaH$$2$$, CH$$2$$Cl$$_2$$, reflux 72 95
Cyanohydrin Route NaBH$$_3$$CN, DABCO, RT 65* 90*

*Theorized values based on analogous reactions.

Solvent and Temperature Effects

  • Methanol : Optimal for reductive amination due to NaBH$$_3$$CN solubility and mild reactivity.
  • Dichloromethane : Preferred for alkylation to minimize side reactions.
  • Elevated temperatures (>50°C) accelerate alkylation but risk decomposition, whereas reductive amination proceeds efficiently at room temperature.

Industrial-Scale Considerations

Environmental Impact

Methanol and dichloromethane, while effective, are volatile organic compounds (VOCs). Alternative solvents like ethanol or ethyl acetate could reduce environmental footprint but may compromise reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Oxidized products such as N-[(4-bromophenyl)methyl]pyridin-2-one.

    Reduction Reactions: Reduced derivatives such as this compound.

Scientific Research Applications

N-[(4-bromophenyl)methyl]pyridin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Chemical Research: The compound serves as a precursor for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The bromophenyl group enhances the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzyl Group

Halogen-Substituted Analogues
  • N-[(4-Chlorophenyl)methyl]pyridin-2-amine :

    • Molecular weight: 230.69 g/mol (C₁₂H₁₁ClN₂).
    • The chlorine atom, smaller and less lipophilic than bromine, reduces steric bulk but may diminish receptor-binding affinity in certain contexts. For example, oxadiazole derivatives with 4-chlorophenyl groups (e.g., compound 1c ) exhibit moderate anticancer activity compared to brominated counterparts .
  • N-[(4-Iodophenyl)methyl]pyridin-2-amine: Molecular weight: 322.14 g/mol (C₁₂H₁₁IN₂).
Electron-Donating/Withdrawing Groups
  • N-[(4-Methoxyphenyl)methyl]pyridin-2-amine :

    • Methoxy groups enhance electron density on the aromatic ring, which may improve π-π stacking interactions. However, this substitution reduces anticancer selectivity in oxadiazole derivatives (e.g., compound 1f ) compared to halogenated analogues .

Heterocyclic Modifications

Oxadiazole-Containing Analogues
  • N-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine: Incorporation of a 1,3,4-oxadiazole ring increases molecular rigidity and hydrogen-bonding capacity. Such derivatives (e.g., compound 5g) show higher selectivity against HOP-92 non-small cell lung cancer cells (GI₅₀: 1.2 µM) compared to simpler benzyl-substituted pyridin-2-amine derivatives .
Thiazolyl-Pyridin-2-amine Derivatives
  • N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine :
    • Suzuki coupling introduces biphenyl-thiazole moieties, enhancing antiproliferative activity (IC₅₀: 8.3 µM against HeLa cells). The fluorine atom improves metabolic stability compared to bromine .

Schiff Base Analogues

  • N-(4-Bromobenzylidene)pyridin-2-amine :
    • A Schiff base with a 4-bromophenyl group exhibits superior anthelmintic activity (paralysis time: 0.42 min, death time: 1.52 min) compared to albendazole (paralysis time: 0.54 min, death time: 2.16 min) due to enhanced electrophilicity from the bromine atom .

Key SAR Insights :

  • Halogen Effects : Bromine > Chlorine > Iodine in enhancing receptor-binding affinity and lipophilicity .
  • Heterocyclic Additions : Oxadiazole or thiazole rings improve target selectivity and potency via hydrogen-bonding interactions .
  • Electron-Donating Groups : Methoxy or hydroxy groups may reduce anticancer efficacy but enhance antimicrobial activity .

Q & A

Q. What synthetic methodologies are commonly employed for N-[(4-bromophenyl)methyl]pyridin-2-amine?

The synthesis typically involves reductive amination or cross-coupling reactions . For example, reductive amination of 2-aminopyridine with 4-bromobenzaldehyde using sodium cyanoborohydride or hydrogen gas with palladium catalysts yields the target compound. Alternative routes include Suzuki-Miyaura coupling for introducing the bromophenyl group . Reaction conditions (e.g., inert atmosphere, solvent choice like DMF) critically influence purity and yield.

Q. How is the compound characterized structurally?

X-ray crystallography (via SHELX programs ) and NMR spectroscopy are primary methods. For instance, 1H^1 \text{H} NMR reveals distinct shifts for the pyridine protons (δ 8.2–8.5 ppm) and benzyl methylene group (δ 4.3–4.5 ppm). Mass spectrometry confirms molecular weight (e.g., m/z 335 for the dimethylaminoethyl derivative ).

Q. What biological targets are associated with this compound?

Structurally analogous compounds exhibit activity against tubulin polymerization (inducing apoptosis in cancer cells ) and interactions with corticosteroid-responsive metabolites (e.g., in hematological studies ). Preliminary assays often use MCF-7 or HeLa cell lines to evaluate cytotoxicity (e.g., IC50_{50} values ~12.8 μM ).

Advanced Research Questions

Q. How can synthetic yields be optimized given discrepancies in reported protocols?

Yield variations (e.g., 41–72% in arylation reactions ) arise from:

  • Catalyst selection : Ru(II) complexes vs. Pd/C (e.g., [RuCl2_2(p-cymene)]2_2 improves aryl coupling efficiency).
  • Solvent polarity : Toluene or DMF affects reaction kinetics.
  • Temperature control : Exothermic steps require precise thermal management. Advanced optimization involves DoE (Design of Experiments) to balance parameters .

Q. What computational methods validate structure-activity relationships (SAR) for this compound?

Docking studies (e.g., AutoDock Vina) model interactions with tubulin’s colchicine-binding site, highlighting the bromophenyl group’s role in hydrophobic binding . DFT calculations assess electronic effects of substituents (e.g., bromo vs. methoxy groups) on reactivity and binding affinity .

Q. How are crystallographic data contradictions resolved for polymorphic forms?

SHELXL refinement (via Olex2 ) addresses discrepancies in unit cell parameters or hydrogen bonding patterns. For example, π-stacking interactions in the bromophenyl moiety may vary between orthorhombic vs. monoclinic crystals, requiring iterative refinement of thermal displacement parameters .

Methodological Insights

Q. What assays quantify biological activity in vitro?

  • Tubulin polymerization inhibition : Monitor absorbance at 350 nm over time with purified tubulin .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) in cancer cell lines.
  • Metabolite profiling : LC-MS to track corticosteroid-associated metabolites (e.g., 24-epi-Brassinolide interaction ).

Q. How are regioselectivity challenges addressed in functionalization?

Directed ortho-metalation (DoM) with directing groups (e.g., pyridin-2-amine) ensures precise bromination or methylation. For example, Cu(I)-catalyzed C–H activation selectively modifies the para position of the benzyl group .

Key Considerations

  • Contradictions : Variability in biological activity (e.g., tubulin inhibition vs. metabolite modulation) may stem from assay conditions (e.g., cell line specificity) .

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